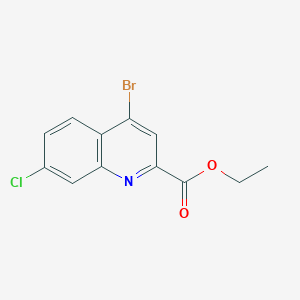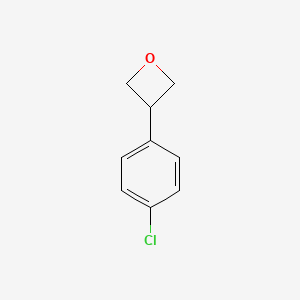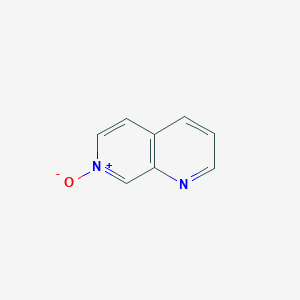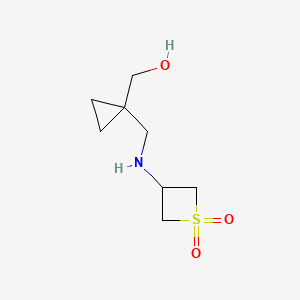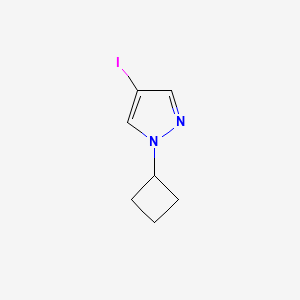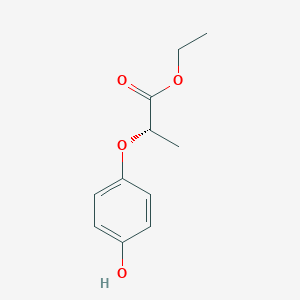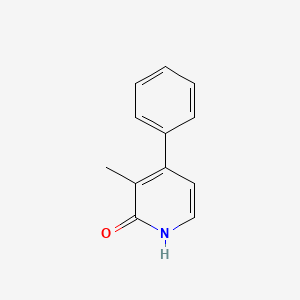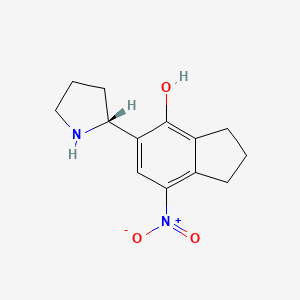
(R)-7-Nitro-5-(pyrrolidin-2-yl)-2,3-dihydro-1H-inden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Nitro-5-(pyrrolidin-2-yl)-2,3-dihydro-1H-inden-4-ol is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes a nitro group, a pyrrolidine ring, and an indenol moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Nitro-5-(pyrrolidin-2-yl)-2,3-dihydro-1H-inden-4-ol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Indenol Core: The indenol core can be synthesized through a Friedel-Crafts alkylation reaction, followed by nitration to introduce the nitro group.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the intermediate compound.
Final Assembly: The final step involves the reduction of the nitro group to form the desired compound.
Industrial Production Methods
Industrial production methods for ®-7-Nitro-5-(pyrrolidin-2-yl)-2,3-dihydro-1H-inden-4-ol may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
®-7-Nitro-5-(pyrrolidin-2-yl)-2,3-dihydro-1H-inden-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the indenol or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
®-7-Nitro-5-(pyrrolidin-2-yl)-2,3-dihydro-1H-inden-4-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of ®-7-Nitro-5-(pyrrolidin-2-yl)-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-Pyrrolidin-2-yl-boronic Acid-Based Ligands: These compounds share the pyrrolidine ring and have been studied for their potential in cancer imaging.
5-[(2R)-Pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole: This compound also contains a pyrrolidine ring and is used as a catalyst in various organic reactions.
Uniqueness
®-7-Nitro-5-(pyrrolidin-2-yl)-2,3-dihydro-1H-inden-4-ol is unique due to its combination of a nitro group, a pyrrolidine ring, and an indenol moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
7-nitro-5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C13H16N2O3/c16-13-9-4-1-3-8(9)12(15(17)18)7-10(13)11-5-2-6-14-11/h7,11,14,16H,1-6H2/t11-/m1/s1 |
InChI Key |
BWQPPOGQVURNSP-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C3CCCC3=C2O)[N+](=O)[O-] |
Canonical SMILES |
C1CC(NC1)C2=CC(=C3CCCC3=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


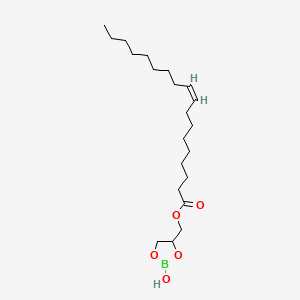
![(R)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12962187.png)
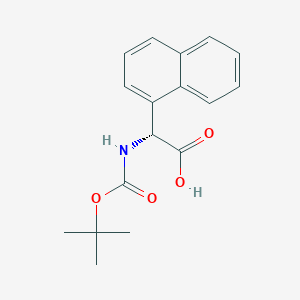
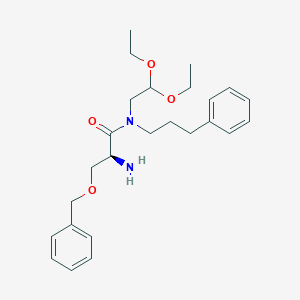
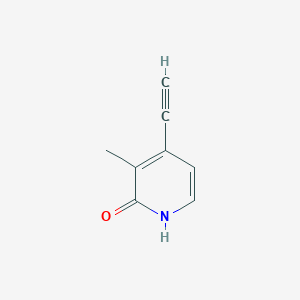
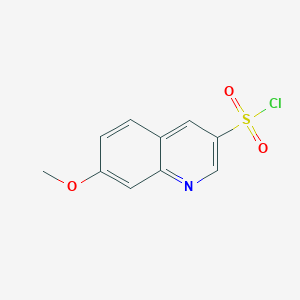
![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)
